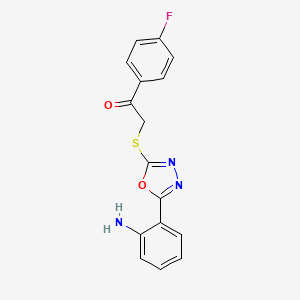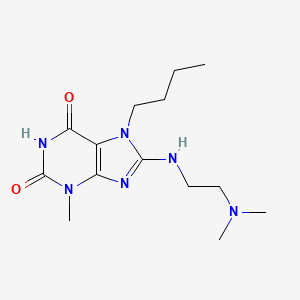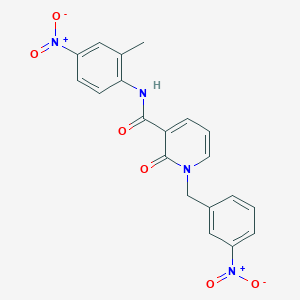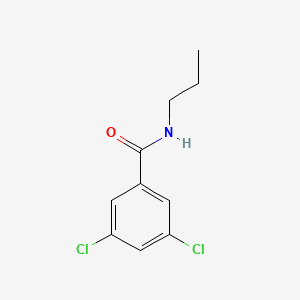
2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as AOTFE, and it is a synthetic compound that has been synthesized through various methods. The compound has shown potential in various scientific research applications, including cancer research, neurological disorders, and inflammation.
作用機序
The mechanism of action of AOTFE is still not fully understood. However, it is believed that the compound works by inhibiting various enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. AOTFE has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell growth and survival. Additionally, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
AOTFE has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In neurological disorders, it has been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation. Inflammation is another area where AOTFE has been shown to have an effect, as it inhibits the production of inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using AOTFE in scientific research is its potential as a therapeutic agent in various diseases. Additionally, AOTFE has shown low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using AOTFE in lab experiments is its complex synthesis process, which requires a high level of expertise and specialized equipment.
将来の方向性
There are several future directions for the research on AOTFE. One direction is to further investigate its potential as a therapeutic agent in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of AOTFE and its potential in the treatment of neurological disorders and inflammation. Another direction is to explore the use of AOTFE in combination with other drugs to enhance its therapeutic potential. Overall, the research on AOTFE has shown promising results, and further studies are needed to fully understand its potential in various scientific research applications.
合成法
The synthesis of AOTFE involves a multi-step process that includes the use of various chemical reagents. The first step involves the synthesis of 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 4-fluorobenzaldehyde to produce AOTFE. The synthesis process is complex and requires a high level of expertise to ensure the purity and quality of the final product.
科学的研究の応用
AOTFE has shown potential in various scientific research applications. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurological disorders, AOTFE has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Inflammation is another area where AOTFE has shown potential, as it has been shown to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
2-[[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-11-7-5-10(6-8-11)14(21)9-23-16-20-19-15(22-16)12-3-1-2-4-13(12)18/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFSSVGIXZHVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2852785.png)
![7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852786.png)






![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2852799.png)
![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2852800.png)

![7-(2-Ethoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2852802.png)
![2-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2852803.png)
